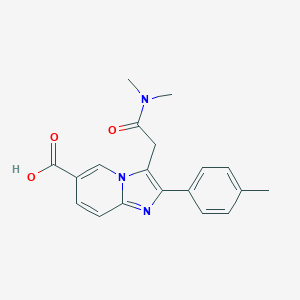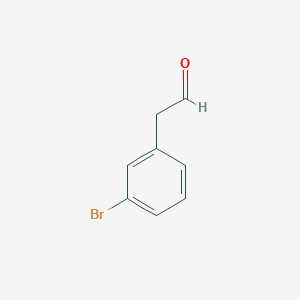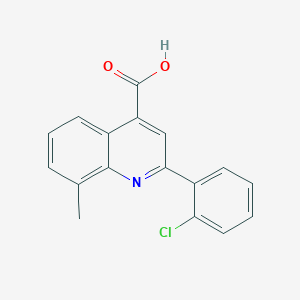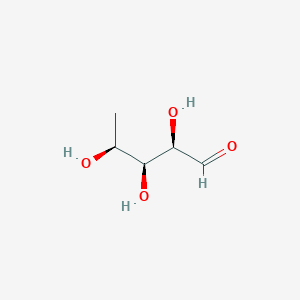
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the class of fluoroquinolones. It is a synthetic compound that was first introduced in the market in 1987 and has since been used to treat a wide range of bacterial infections. Ciprofloxacin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it an important tool in the fight against infectious diseases.
Wirkmechanismus
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn works by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial death.
Biochemische Und Physiologische Effekte
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the disruption of bacterial cell membranes, and the inhibition of bacterial protein synthesis. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, including the development of antibiotic-resistant strains of bacteria.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn. These include the development of new analogs with improved activity against antibiotic-resistant bacteria, the exploration of its immunomodulatory effects, and the investigation of its potential use in the treatment of viral infections. Additionally, the potential long-term effects of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn on the microbiome and the development of antibiotic resistance should be further studied.
Synthesemethoden
The synthesis of 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn involves several steps, starting from the condensation of 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with ethyl oxalyl chloride to form 1-ethyl-6,7-dihydro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then reacted with phosgene to form 1-ethyl-6,7-dihydro-4-oxo-3-quinolinecarboxylic acid, which is subsequently condensed with piperazine to form 5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn.
Wissenschaftliche Forschungsanwendungen
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of anthrax and other bioterrorism-related infections.
Eigenschaften
CAS-Nummer |
19746-58-8 |
|---|---|
Produktname |
5,8-Dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |
Molekularformel |
C11H7NO5 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-10-5-1-8-9(17-4-16-8)2-7(5)12-3-6(10)11(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
SNHCYVGJJIKKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)O |
Andere CAS-Nummern |
19746-58-8 |
Synonyme |
5,8-dihydro-8-oxo-2H-1,3-dioxolo(4,5-g)quinoline-7-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
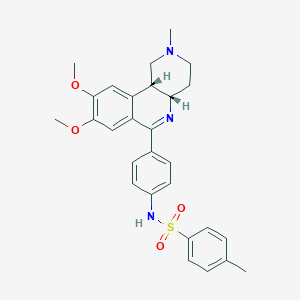
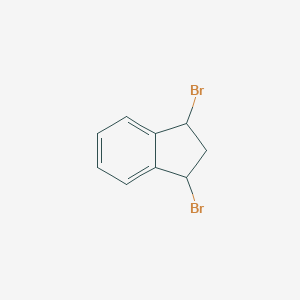
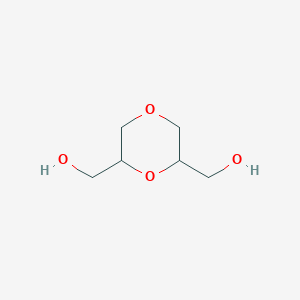
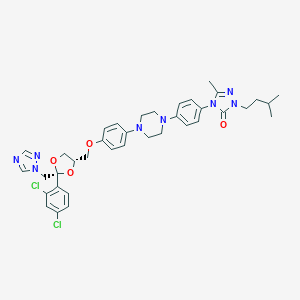
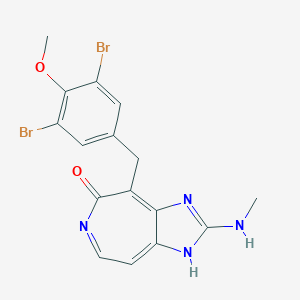
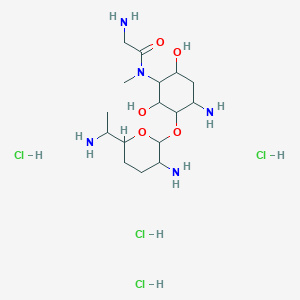
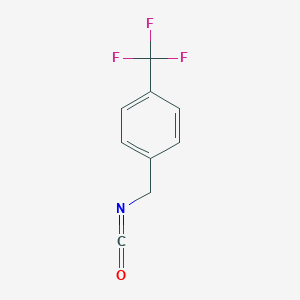
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
